(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027793
InChI: InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7?,11-10+,14-8?,15-12?
SMILES:
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

CAS No.:

Cat. No.: VC16027793

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid -

Specification

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7?,11-10+,14-8?,15-12?
Standard InChI Key IHUNBGSDBOWDMA-ZMLPHWSZSA-N
Isomeric SMILES CC1=CC(=C(C(=C1/C=C/C(=CC=CC(=CC(=O)O)C)C)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, reflects its polyene structure with four conjugated double bonds (2,4,6,8-positions) and a methoxy-substituted trimethylphenyl group at the ninth carbon . The “8E” designation specifies the trans configuration of the double bond at the eighth position, a critical determinant of stereochemical stability and biological activity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number69427-46-9
Molecular FormulaC23H30O3
Molecular Weight354.49 g/mol
IUPAC Name(8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Lipophilicity (LogP)Estimated 5.2 (similar to acitretin)

The tetraenoic acid moiety confers significant hydrophobicity, enabling membrane permeability and intracellular receptor binding . Unlike its ethyl ester predecessor etretinate, the free carboxylic acid group enhances polarity, potentially altering pharmacokinetic behavior .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid typically involves a multi-step Wittig reaction strategy, common in retinoid production. Starting from β-ionone, sequential aldol condensations and olefinations introduce the conjugated double bonds, followed by coupling with a methoxy-trimethylphenyl Grignard reagent . Acidic hydrolysis of the ethyl ester intermediate (etretinate) yields the target carboxylic acid .

Structural Relationship to Clinical Retinoids

This compound is a direct metabolite of etretinate, a first-generation retinoid withdrawn due to its prolonged half-life and teratogenicity . Enzymatic esterase-mediated hydrolysis in vivo converts etretinate to acitretin (all-trans isomer) and its 13-cis isomer, with further oxidation yielding this tetraenoic acid derivative . The absence of the ethyl ester group reduces adipose tissue sequestration, theoretically shortening its elimination half-life compared to etretinate (120 days) .

Pharmacological Profile

Mechanism of Action

As a retinoid, the compound likely binds to nuclear retinoic acid receptors (RAR-α, -β, -γ), modulating gene transcription involved in cellular differentiation and apoptosis . The carboxylic acid group enhances affinity for RAR-γ, a subtype pivotal in epidermal homeostasis . In vitro studies on analogous compounds demonstrate inhibition of keratinocyte hyperproliferation and interleukin-6 (IL-6) secretion, suggesting anti-inflammatory and antiproliferative efficacy .

Therapeutic Applications

While no direct clinical trials have evaluated this isomer, its structural similarity to acitretin implies potential utility in:

  • Psoriasis: Reduction of plaque thickness via normalization of keratinocyte differentiation .

  • Darier’s Disease: Mitigation of acantholytic dyskeratosis through RAR-γ agonism .

  • Chemoprevention: Retinoids are investigated for suppressing epithelial carcinogenesis, though teratogenicity limits use .

Pharmacokinetics and Metabolism

Absorption and Distribution

The compound’s lipophilicity facilitates oral absorption, with peak plasma concentrations anticipated within 2–4 hours post-administration . Protein binding exceeds 99%, primarily to albumin, limiting free circulation . Unlike etretinate, the carboxylic acid form may exhibit reduced adipose storage, though definitive human data are lacking .

Table 2: Comparative Pharmacokinetic Parameters

ParameterEtretinate Acitretin Tetraenoic Acid (Estimated)
Half-life (t1/2)120 days50 hours24–72 hours
Bioavailability40%60%~50%
MetabolismEster hydrolysisGlucuronidationGlucuronidation

Metabolic Pathways

Hepatic cytochrome P450 (CYP3A4) mediates oxidation of the tetraenoic acid to polar metabolites, excreted renally . Conjugation with glucuronic acid enhances water solubility, promoting biliary elimination .

Future Directions and Research Gaps

Targeted Drug Delivery

Nanostructured lipid carriers (NLCs) could mitigate systemic exposure, reducing teratogenic risk while enhancing cutaneous bioavailability . Preliminary studies on acitretin-loaded NLCs show promise in minimizing hepatic uptake .

Stereochemical Optimization

The 8E isomer’s configuration may influence receptor binding kinetics. Computational modeling suggests that cis-trans isomerism at the 8th position alters RAR-γ docking efficiency, warranting in vitro validation .

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